Bromochloronitromethane

Overview

Description

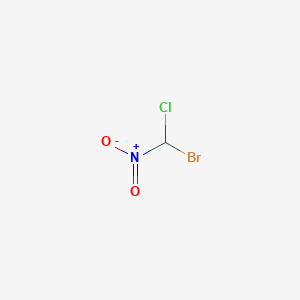

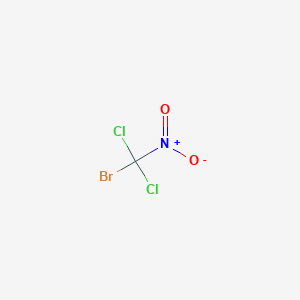

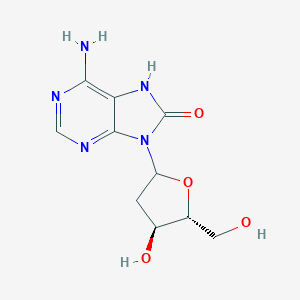

Bromochloronitromethane is a member of the halonitromethanes, a recently identified class of disinfection by-products found in drinking water . It has the molecular formula CHBrClNO₂ and a molecular weight of 174.38 g/mol . This compound is of significant interest due to its potential health impacts and its role in water disinfection processes.

Mechanism of Action

Bromochloronitromethane (BCNM) is a member of the Halonitromethanes, a recently identified class of disinfection by-products (DBPs) in drinking water . The mechanism of action of BCNM involves several aspects, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors.

Target of Action

The primary targets of BCNM are yet to be definitively identified. It’s known that bcnm, like other halonitromethanes, is a disinfection by-product in drinking water Therefore, it’s likely that its primary targets are microorganisms present in the water supply

Result of Action

A study on mice exposed to bcnm and other halonitromethanes showed significant hepatic toxicity and changes in serum metabolic profiles, indicating potential toxic effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BCNM. For instance, the presence of other chemicals in the water supply could potentially affect the formation and action of BCNM. Additionally, factors such as pH, temperature, and the presence of organic matter could influence its stability and efficacy as a disinfectant .

Biochemical Analysis

Biochemical Properties

It is known that HNMs, including Bromochloronitromethane, can interact with various biomolecules, leading to DNA strand breaks

Cellular Effects

This compound has been shown to induce intestinal oxidative stress and inflammatory response in animal models . It can also cause changes in the diversities and community structure of intestinal flora, triggering intestinal flora dysbiosis . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to cause DNA strand breaks, suggesting it may interact with DNA or associated proteins

Temporal Effects in Laboratory Settings

It is known that the effects of HNMs can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromochloronitromethane can be synthesized through the halogenation of nitromethane. The process involves the reaction of nitromethane with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions. The process is optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Bromochloronitromethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Major Products:

Substitution Reactions: Products include various substituted nitromethanes depending on the nucleophile used.

Reduction Reactions: The primary product is bromochloroaminomethane.

Scientific Research Applications

Bromochloronitromethane is primarily used in research related to water disinfection by-products. Its mutagenic properties make it a valuable compound for studying the effects of disinfection by-products on human health . Additionally, it is used in environmental toxicology to understand the formation and mitigation of harmful by-products in water treatment processes .

Comparison with Similar Compounds

- Chloronitromethane

- Bromonitromethane

- Dichloronitromethane

Comparison: Bromochloronitromethane is unique due to the presence of both bromine and chlorine atoms, which influence its reactivity and toxicity. Compared to chloronitromethane and bromonitromethane, this compound exhibits different reactivity patterns in substitution and reduction reactions due to the combined effects of bromine and chlorine atoms . Its mutagenic potential is also higher, making it a more significant compound for toxicological studies .

Properties

IUPAC Name |

bromo-chloro-nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClNO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGLTGHXUDTPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881187 | |

| Record name | Bromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135531-25-8 | |

| Record name | Bromochloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135531-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bromochloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135531258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the potential health risks associated with Bromochloronitromethane exposure in drinking water?

A1: this compound exhibits cytotoxicity and genotoxicity, meaning it can be harmful to cells and damage DNA, respectively []. Research has shown that it causes damage to mammalian cells, including Chinese hamster ovary (CHO) cells []. While more research is needed to fully understand its long-term effects on human health, its presence in drinking water raises concerns.

Q2: How does the chemical structure of this compound influence its toxicity compared to other halonitromethanes?

A2: Studies have shown that brominated nitromethanes tend to be more cytotoxic and genotoxic than their chlorinated counterparts []. This suggests that the presence of bromine in the molecule contributes to its toxicity. Further research into the structure-activity relationship of halonitromethanes is necessary to fully understand these differences.

Q3: How do free radicals interact with this compound in water?

A3: this compound readily reacts with both hydroxyl radicals (*OH) and hydrated electrons (e(aq)-) in water []. These reactions are important for understanding the fate and degradation of this compound in water treatment processes. The rate constants for these reactions have been determined, providing valuable data for predicting the compound's behavior in aqueous environments [].

Q4: What analytical methods are available for detecting and quantifying this compound in water samples?

A4: Gas chromatography-mass spectrometry (GC-MS) coupled with cold on-column (COC) injection has proven to be an effective method for analyzing this compound in drinking water []. This method offers advantages over traditional split/splitless injection techniques, particularly in minimizing the thermal degradation of this compound during analysis [].

Q5: Beyond cytotoxicity and genotoxicity, how does this compound exposure affect living organisms?

A5: Research has shown that exposure to this compound can induce oxidative stress and inflammatory responses in the intestines of mice, leading to changes in gut microbiota composition and function []. This disruption of the gut microbiome, termed "dysbiosis," can have broader implications for overall health.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)